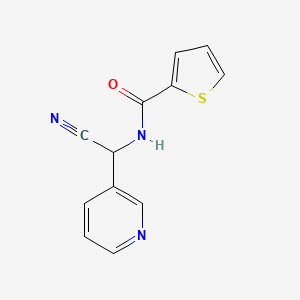

N-(氰基(吡啶-3-基)甲基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the reaction of amino-substituted heterocycles with cyanoacetate or cyanoacetyl derivatives to form cyanoacetamido moieties, which can further react to form a variety of heterocyclic derivatives. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yielded a cyanoacetamide that served as a precursor for synthesizing diverse heterocyclic compounds . Similarly, direct acylation reactions were used to synthesize N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . These methods highlight the versatility of cyanoacetamide intermediates in constructing complex heterocyclic systems.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were often elucidated using X-ray crystallography, which provides detailed information about the solid-state properties of these compounds . Additionally, conformational analysis using density functional theory (DFT) and Møller-Plesset (MP2) calculations has been employed to explore the geometries of thiophene-2-carboxamides, revealing the stability of certain conformers over others .

Chemical Reactions Analysis

The chemical reactivity of cyanoacetamide derivatives is influenced by the presence of reactive sites that can undergo various reaction pathways, including dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions . The reactivity is also affected by the substituents on the heterocyclic rings, as seen in the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, where nonselective reactions with 2-(arylmethylidene)malononitriles led to mixtures of heterocyclization products .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. For example, the presence of a cyano group can influence the electronic properties and reactivity of the molecule. The solid-state properties, such as crystal packing and hydrogen bonding interactions, can be studied through X-ray crystallography and spectroscopic methods like UV-Vis absorption and NMR . The biological properties, such as antitumor and antianaphylactic activities, are evaluated through in vitro screening tests and in silico analysis, indicating the potential therapeutic applications of these compounds .

科学研究应用

生物活性化合物的合成

N-氰基乙酰胺,N-(氰基(吡啶-3-基)甲基)噻吩-2-甲酰胺属于这一类,被认为是杂环合成的最重要前体之一 . 它们被广泛用作反应物,其中这些化合物的羰基和氰基功能适当地位于使它们能够与常见的双齿试剂反应,形成各种杂环化合物 .

氨基吡唑结构的形成

2-氰基-N-(2-吡啶基)乙酰胺与肼酰氯在室温下于乙醇钠乙醇溶液中反应,可以得到氨基吡唑结构 . 这可能是 N-(氰基(吡啶-3-基)甲基)噻吩-2-甲酰胺的一个潜在应用。

抗增殖活性

一些吡啶衍生物,包括氰基吡啶,已被发现具有抗增殖活性 . 例如,与参考药物多柔比星相比,吡啶衍生物 5c 和 5d 对肝癌细胞系 (HEPG2) 表现出有希望的抗肿瘤活性 .

醛固酮合成酶 (CYP11B2) 的抑制

N-(氰基(吡啶-3-基)甲基)噻吩-2-甲酰胺可能用于抑制醛固酮合成酶 (CYP11B2),这是一种有前景的降低动脉血压的新机制 .

新型嘧啶-2-基衍生物的合成

N-(氰基(吡啶-3-基)甲基)噻吩-2-甲酰胺可能用于合成新型嘧啶-2-基衍生物 . 使用 SwissADME 和 ADMETlab 2 服务器分析最终合成化合物的 ADME 特征,以确定最安全和最有希望的候选药物 .

3-溴咪唑[1,2-a]吡啶的合成

N-(氰基(吡啶-3-基)甲基)噻吩-2-甲酰胺可能用于 N-(吡啶-2-基)酰胺和 3-溴咪唑[1,2-a]吡啶的化学发散合成 .

作用机制

Target of Action

They are utilized extensively as reactants to form a variety of heterocyclic compounds .

Mode of Action

Cyanoacetamide derivatives are known to take part in a variety of condensation and substitution reactions .

Biochemical Pathways

Without specific information on “N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide”, it’s difficult to determine the exact biochemical pathways it affects. Similar compounds are known to be involved in the synthesis of various organic heterocycles .

Result of Action

Many derivatives of cyanoacetamide have been reported to have diverse biological activities .

属性

IUPAC Name |

N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS/c13-7-10(9-3-1-5-14-8-9)15-12(16)11-4-2-6-17-11/h1-6,8,10H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQJDUXGPTUPEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C#N)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-nitro-4-{4-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]piperazino}benzenecarboxylate](/img/structure/B2517806.png)

![8-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B2517809.png)

![3-(4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylonitrile](/img/structure/B2517810.png)

![N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517818.png)

![N-(4-((7-chloro-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)phenyl)furan-2-carboxamide](/img/structure/B2517824.png)

![(Z)-13-acetyl-2-(2-methoxybenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2517825.png)

![9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2517826.png)